N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide
Description
N-((1-(Thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide is a sulfonamide derivative characterized by a cyclopentane core substituted with a thiophene ring and an ethanesulfonamide side chain.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S2/c1-2-17(14,15)13-10-12(7-3-4-8-12)11-6-5-9-16-11/h5-6,9,13H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDKZMSUBQCFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1(CCCC1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced through cyclization reactions involving appropriate precursors.
Ethanesulfonamide Attachment: The final step involves the attachment of the ethanesulfonamide group to the cyclopentyl-thiophene intermediate under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring and sulfonamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound is compared to analogs with cyclopentyl, bicyclic, or heterocyclic cores and sulfonamide/carboxylic acid functional groups:
Key Observations:
- Core Flexibility : The cyclopentane core in the target compound offers conformational rigidity compared to bicyclo[2.2.1]heptane derivatives (e.g., Compound 37), which may enhance target selectivity but reduce solubility .
- Polarity : The ethanesulfonamide group increases hydrophilicity compared to benzimidazole-based sulfonamides (e.g., ), though bulky substituents like tert-butyl or difluorocyclohexyl reduce solubility .
- Biological Relevance : Thiophene-containing analogs (e.g., ) often exhibit metal-binding or π-stacking interactions, whereas pyrrolo-triazolo-pyrazine derivatives () are linked to kinase inhibition .
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